molecular formula C11H23NO2 B1443333 6-Methylaminohexanoic acid tert-butyl ester CAS No. 1100364-15-5

6-Methylaminohexanoic acid tert-butyl ester

Cat. No. B1443333
M. Wt: 201.31 g/mol
InChI Key: IPZCMFNGJGGOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylaminohexanoic acid tert-butyl ester, also known as L-ornithine 5-aminovaleric acid or MAV, is an amino acid. Its molecular formula is C11H23NO2 and it has a molecular weight of 201.31 g/mol .


Synthesis Analysis

The synthesis of tert-butyl esters, such as 6-Methylaminohexanoic acid tert-butyl ester, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular structure of 6-Methylaminohexanoic acid tert-butyl ester consists of 11 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The transesterification of β-keto esters is a useful transformation in organic synthesis . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . By contrast, the reaction of ethyl acetate and benzyl alcohol returned a reduced yield of 80% .


Physical And Chemical Properties Analysis

Tert-butyl esters are stable under various conditions . They are stable in water at different pH levels and temperatures, and in the presence of various bases . They can also withstand reduction and oxidation conditions .

Scientific Research Applications

    Field

    Organic Chemistry

    • Application : tert-Butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
    • Method : A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
    • Results : The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

    Field

    Organic Synthesis

    • Application : Deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .
    • Method : Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection .
    • Results : The reactions are high yielding, and the workup is convenient .

    Field

    • Application : Conversion of tert-butyl esters to other functional groups .
    • Method : The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive .
    • Results : This method provides a way to convert tert-butyl esters into acid chlorides, expanding the range of functional groups that can be derived from tert-butyl esters .

    Field

    Bioorganic Chemistry

    • Application : Preparation of t-butyl esters of Nα-protected amino acids from t-butanol .
    • Method : A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
    • Results : The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

    Field

    • Application : Deprotection of tert-butyl esters .
    • Method : The combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane mediates a mild O t Bu deprotection .
    • Results : Magic blue catalytically facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield under mild conditions, and sacrificial triethylsilane accelerates the reaction .

    Field

    Synthetic Organic Chemistry

    • Application : Direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
    • Method : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • Results : The resultant flow process was more efficient, versatile .

Safety And Hazards

The synthesis of tert-butyl esters, such as 6-Methylaminohexanoic acid tert-butyl ester, involves the use of hazardous materials . For example, the use of t-butanol and anhydrous magnesium sulfate can pose safety risks . Therefore, appropriate safety measures should be taken during the synthesis process .

Future Directions

The development of safer and more efficient methods for the synthesis of tert-butyl esters is a promising area of research . Additionally, the exploration of the unique properties of these compounds could lead to new applications in various fields .

properties

IUPAC Name

tert-butyl 6-(methylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-5-7-9-12-4/h12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZCMFNGJGGOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylaminohexanoic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylaminohexanoic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
6-Methylaminohexanoic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
6-Methylaminohexanoic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
6-Methylaminohexanoic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
6-Methylaminohexanoic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
6-Methylaminohexanoic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.